molecular formula C8H7BrN2O B581222 5-broMo-N-Methylbenzo[d]oxazol-2-aMine CAS No. 1267429-81-1

5-broMo-N-Methylbenzo[d]oxazol-2-aMine

Cat. No.: B581222
CAS No.: 1267429-81-1
M. Wt: 227.061
InChI Key: MIJRMRFXDUUUFM-UHFFFAOYSA-N
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Description

5-Bromo-N-methylbenzo[d]oxazol-2-amine is a chemical compound of interest in medicinal chemistry and parasitology research. Recent scientific investigations highlight its potential as a novel anthelmintic agent. A 2023 study demonstrated that the parent compound, N-methylbenzo[d]oxazol-2-amine, exhibits significant efficacy against the parasitic nematode Trichinella spiralis , reducing adult worm burden in the digestive tract of infected mice by 49% . The research suggests its mechanism of action is distinct from common anthelmintics like albendazole, as it does not primarily target tubulin or glutamate-gated channels . Metabolomics analysis indicates that the compound's biological activity involves the significant upregulation of purine and pyrimidine metabolism and the downregulation of sphingolipid metabolism in the parasite . This unique mechanism and the relatively low acute toxicity observed in animal models make this chemical scaffold a promising candidate for further development of anti-parasitic treatments . Researchers can utilize this brominated derivative to explore structure-activity relationships and develop new therapeutic strategies against drug-resistant helminth strains. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJRMRFXDUUUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification Strategies for 5 Bromo N Methylbenzo D Oxazol 2 Amine

Strategies for N-Methyl Group Modification

The exocyclic secondary amine provides a reactive site for the introduction of a variety of substituents through standard nitrogen-centered reactions.

The nitrogen atom of the N-methylamino group is nucleophilic and can be readily modified through alkylation or acylation.

Alkylation: The introduction of additional alkyl groups can be achieved using alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or other alkylating agents in the presence of a suitable base. This reaction would convert the secondary amine into a tertiary amine. If an excess of the alkylating agent is used under forcing conditions, the reaction could proceed to form a quaternary ammonium (B1175870) salt.

Acylation: Acylation of the secondary amine with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative (an amide). This transformation is typically high-yielding and serves to introduce a wide array of functional groups, including carbonyls, aryl moieties, and other functionalities. A study on the synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives highlights methods that could be adapted for these purposes, even though it focuses on the initial formation of the N-alkyl bond rather than subsequent derivatization. nih.gov

Reaction TypeReagent ClassProduct Functional GroupGeneral Conditions
N-Alkylation Alkyl Halides (R-X)Tertiary AmineBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)
N-Acylation Acyl Chlorides (RCOCl)AmideBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF)
N-Acylation Acid Anhydrides ((RCO)₂O)AmideBase (e.g., Pyridine, Et₃N) or neat

When the derivatization at the amine nitrogen involves the introduction of a substituent that is chiral or creates a new stereocenter, stereochemical considerations become important. For instance, acylation with a chiral carboxylic acid or alkylation with a chiral alkyl halide would result in the formation of a mixture of diastereomers.

These diastereomers would, in principle, be separable using standard chromatographic techniques (e.g., chiral HPLC) or crystallization. In cases where a prochiral group is added, the potential for diastereotopic protons in the vicinity of the new chiral center could be observed in NMR spectroscopy, providing a tool for structural analysis. chemspider.com While no epimerization was noted in the product of a Buchwald-Hartwig amination involving a cyclohexane-1,2-diamine, the use of chiral ligands or reagents in such transformations is a key strategy for controlling stereochemistry. chemspider.com

Bromine Substituent Functionalization

The bromine atom at the 5-position of the benzoxazole (B165842) ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The C-Br bond is highly amenable to substitution via organometallic cross-coupling chemistry, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) using a palladium catalyst and a base. This method is exceptionally robust for forming C-C bonds. Research on the Suzuki-Miyaura coupling of other bromo-heterocycles, such as 5-bromo-1,2,3-triazines and unprotected nitrogen-rich heterocycles, demonstrates the broad applicability of this reaction. nih.govresearchgate.netresearchgate.net Catalyst systems often employ ligands like SPhos or XPhos to achieve high yields. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. This reaction is known for its excellent trans selectivity. organic-chemistry.org A variety of phosphine-free and nanoparticle-based catalyst systems have been developed to improve efficiency and stability. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This would be a key strategy to introduce a second amino group onto the benzoxazole core. The development of sterically hindered phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.org Studies on the amination of other halo-heterocycles, such as 3-halo-2-aminopyridines and halo-7-azaindoles, provide well-optimized conditions that could be applied. nih.govnih.gov

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemTypical Base
Suzuki-Miyaura Boronic Acid (RB(OH)₂)C-C (Aryl-Aryl)Pd(OAc)₂, Pd(PPh₃)₄, SPhos/XPhos PrecatalystsK₂CO₃, Cs₂CO₃
Heck Alkene (R-CH=CH₂)C-C (Aryl-Vinyl)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃
Buchwald-Hartwig Amine (R₂NH)C-N (Aryl-Amine)Pd₂(dba)₃/BINAP, RuPhos/BrettPhos PrecatalystsNaOtBu, LiHMDS

Halogen-Dance Reaction: This is an isomerization reaction where a halogen atom migrates to an adjacent position on an aromatic ring, typically mediated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). researchgate.netwhiterose.ac.ukrsc.org For 5-bromo-N-methylbenzo[d]oxazol-2-amine, a halogen dance could potentially move the bromine atom to the C-4 or C-7 position, provided a proton can be abstracted from one of these sites. This reaction is a powerful tool for accessing regioisomers that are otherwise difficult to synthesize. rsc.orgresearchgate.netnih.gov The reaction proceeds through a deprotonation-lithiated intermediate, followed by halogen transfer. whiterose.ac.uk

Halogen-Exchange Reactions: The bromine atom can be exchanged for another halogen, such as iodine, through reactions like the Finkelstein reaction, adapted for aryl halides, or through a lithium-halogen exchange followed by quenching with an iodine source. An aryl iodide is often more reactive in cross-coupling reactions than the corresponding bromide, so this exchange can be a strategic step to facilitate subsequent transformations. rsc.org Regioselective halogen-metal exchange is a well-documented process for poly-halogenated arenes. researchgate.net

Benzoxazole Ring System Modifications

Modifications to the core benzoxazole ring system are less common than derivatization at the exocyclic positions but can be achieved through several strategies.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzoxazole ring can undergo electrophilic substitution reactions such as nitration, further halogenation, or Friedel-Crafts reactions. The position of the incoming electrophile will be directed by the existing substituents. The 2-amino group is a strong activating, ortho-para directing group, while the 5-bromo substituent is a deactivating, ortho-para directing group. The combined effect would likely direct incoming electrophiles to the C-4 and C-7 positions.

Ring System Synthesis from Modified Precursors: An alternative strategy for modifying the ring is to synthesize the benzoxazole from already-modified precursors. For example, starting with a substituted 2-aminophenol (B121084) would allow for the introduction of various functionalities onto the benzene portion of the scaffold. Studies on the synthesis of 2-aminobenzoxazoles often utilize substituted o-aminophenols to generate diversity. ucsd.eduresearchgate.net Cobalt-catalyzed intramolecular C-O cross-coupling provides a modern route to benzoxazole synthesis from N-(2-bromophenyl)benzamides, which could be adapted using modified starting materials. rsc.org

Introduction of Additional Substituents on the Aromatic Ring

The presence of a bromine atom at the C5 position of the benzoxazole ring provides a versatile handle for introducing a wide array of substituents through modern cross-coupling reactions. Additionally, the electronic nature of the substituted benzoxazole ring can direct further electrophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the C5 position of the target molecule is particularly amenable to these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 position of the benzoxazole and a variety of organoboron reagents (boronic acids or esters). This strategy allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups, significantly expanding the chemical space around the core scaffold. nih.govresearchgate.netrsc.org The general applicability of Suzuki-Miyaura coupling to bromo-substituted heterocycles suggests its feasibility for this compound. nih.gov For instance, the coupling of 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been successfully demonstrated, highlighting the reactivity of the C5-bromo position in a similar heterocyclic system. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-Substituted Heterocycles.
Starting MaterialCoupling PartnerCatalyst/ConditionsProductReference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2, K2CO3, DME, 80 °C5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole nih.gov
methyl 5-bromobenzofuran-2-carboxylate4-chlorophenylboronic acidPd(II)-complex, Cs2CO3, toluene (B28343), MWmethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position. nih.govacs.orgacs.orgnih.gov This would transform the 5-bromo derivative into a 5-amino substituted analogue, which can be further functionalized. The reaction is known for its broad substrate scope and functional group tolerance. nih.gov

Further substitution on the aromatic ring can also be achieved through electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and acylation. rsc.orgrsc.org The position of the incoming electrophile will be directed by the existing substituents on the benzoxazole ring. The 2-(N-methylamino) group is an activating, ortho-, para-directing group, while the bromo substituent is a deactivating, ortho-, para-director. The oxazole (B20620) oxygen also influences the electron density of the aromatic ring. The interplay of these directing effects would need to be carefully considered to predict the regioselectivity of EAS reactions on the this compound core.

Heteroatom Replacement Strategies

The replacement of the oxygen atom in the benzoxazole ring with other heteroatoms, such as sulfur or nitrogen, leads to the formation of benzothiazole (B30560) or benzimidazole (B57391) analogues, respectively. This bioisosteric replacement can significantly alter the compound's biological activity and pharmacokinetic profile. rsc.org

The transformation of a 2-aminobenzoxazole (B146116) to a 2-aminobenzothiazole (B30445) is a challenging but valuable modification. One potential route involves the cleavage of the benzoxazole ring followed by cyclization with a sulfur source. More commonly, 2-aminobenzothiazoles are synthesized from 2-aminothiophenols, which are the sulfur analogues of the 2-aminophenol precursors used for benzoxazoles. nih.gov However, bioisosteric replacement strategies are often employed in drug discovery, where a benzoxazole scaffold is replaced with a benzothiazole to improve activity or selectivity. rsc.org For example, a class of Aurora B kinase inhibitors showed significantly improved inhibitory activity and selectivity when the 2-aminobenzoxazole scaffold was replaced with a 2-aminobenzothiazole. rsc.org

The conversion of 2-aminobenzoxazoles to 2-aminobenzimidazoles can be envisioned through ring-opening and subsequent cyclization with an amine source. A more direct approach involves the synthesis of 2-aminobenzimidazoles from o-phenylenediamines. Copper-catalyzed cascade reactions of o-haloanilines and carbodiimides have been developed for the efficient synthesis of a variety of 2-aminobenzimidazole (B67599) derivatives.

Library Design and Combinatorial Synthesis of this compound Analogues

The development of compound libraries based on the this compound scaffold is a powerful approach for the discovery of new bioactive molecules. Combinatorial synthesis, particularly using solid-phase techniques, allows for the rapid generation of a large and diverse set of analogues.

Solid-phase synthesis offers significant advantages for library construction, including simplified purification and the ability to drive reactions to completion using excess reagents. A common strategy for the synthesis of 2-aminobenzoxazole libraries involves anchoring a suitable precursor to a solid support. For instance, a 2-aminophenol derivative can be attached to a resin, followed by cyclization to form the benzoxazole ring and subsequent diversification. A patent describes the combinatorial synthesis of 2-aminobenzoxazole derivatives on a solid support, highlighting the potential for creating large and diverse libraries.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse molecules from a common starting material. Starting with a functionalized 2-aminobenzoxazole core, such as the 5-bromo derivative, a variety of chemical transformations can be applied to introduce skeletal and substituent diversity. For example, the bromine at C5 can be used for a range of cross-coupling reactions, while the secondary amine at C2 can be acylated, alkylated, or used in other condensation reactions to build complexity.

Table 2: Building Blocks for Combinatorial Synthesis of 2-Aminobenzoxazole Analogues.
Scaffold Position for DiversificationReaction TypeExample Building BlocksReference
C5-position (from 5-bromo)Suzuki-Miyaura CouplingArylboronic acids, Heteroarylboronic acids, Alkylboronic esters
C2-amino groupAcylation/SulfonylationAcid chlorides, Sulfonyl chlorides, Isocyanates
Aromatic Ring (other positions)Electrophilic Aromatic SubstitutionNitrating agents, Halogenating agents, Acylating agents rsc.org

Structure Activity Relationship Sar Studies on 5 Bromo N Methylbenzo D Oxazol 2 Amine Scaffolds

Elucidation of Key Pharmacophoric Features within the Benzoxazole (B165842) Core

Table 1: General Pharmacophoric Contributions of the Benzoxazole Core

FeatureType of InteractionPotential Role in Binding
Bicyclic Aromatic Systemπ-π Stacking, van der WaalsContributes to binding affinity and correct orientation in the active site.
Oxygen AtomHydrogen Bond AcceptorForms specific hydrogen bonds with donor groups on the target.
Nitrogen AtomHydrogen Bond AcceptorEstablishes hydrogen bond interactions with target residues.
Planar StructureShape ComplementarityAllows for optimal fitting into planar regions of the binding site.

Impact of the Bromine Moiety on Biological Interactions

The introduction of a bromine atom at the 5-position of the benzoxazole ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. ump.edu.plsemanticscholar.orgump.edu.pl The effects of the bromine moiety can be dissected into its electronic contributions and its influence on steric hindrance and lipophilicity.

Bromine is an electronegative atom that exerts a notable inductive electron-withdrawing effect. This can modulate the electron density of the entire benzoxazole ring system, influencing its reactivity and interaction with electron-rich or electron-deficient regions of a biological target. Furthermore, bromine's ability to participate in halogen bonding has emerged as a crucial factor in drug design. ump.edu.plnih.gov A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. nih.gov This directional interaction can significantly enhance binding affinity and selectivity.

The size of the bromine atom introduces steric bulk, which can either be beneficial or detrimental to biological activity. This steric hindrance can enforce a specific conformation of the molecule that is favorable for binding or, conversely, can clash with the topology of the binding site. The introduction of bromine also increases the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the cell membrane, which may be essential for reaching its intracellular target. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability.

Table 2: Influence of Bromine Substitution on Molecular Properties

PropertyEffect of BromineImplication for Biological Activity
Electronic Nature Electron-withdrawing, Halogen bond donorModulates target interactions, enhances binding affinity and selectivity.
Steric Profile Increased bulkCan improve conformational preference or cause steric clashes.
Lipophilicity IncreasedMay enhance membrane permeability and cellular uptake.

Role of the N-Methylamine Group in Target Binding

The N-methylamine group at the 2-position of the benzoxazole scaffold is a critical determinant of the molecule's interaction with its biological target, primarily through its ability to form hydrogen bonds and engage in ionic interactions.

The nitrogen atom of the N-methylamine group is basic and can be protonated under physiological conditions to form a positively charged ammonium (B1175870) ion. This positive charge allows for the formation of strong ionic interactions, or salt bridges, with negatively charged residues like aspartate or glutamate in the target protein. These electrostatic interactions are long-range and can play a crucial role in the initial recognition and subsequent stabilization of the ligand-target complex. The basicity of the amine can be fine-tuned through structural modifications to optimize these ionic interactions.

Table 3: Functional Roles of the N-Methylamine Group

FeatureType of InteractionSignificance in Target Binding
Amine (N-H) Hydrogen Bond DonorForms directed hydrogen bonds with acceptor groups on the target.
Nitrogen Atom Hydrogen Bond AcceptorInteracts with hydrogen bond donor groups of the target.
Protonated Amine (N+H2) Ionic InteractionForms strong electrostatic bonds with negatively charged residues.

Conformational Analysis and Flexibility in SAR

The primary points of conformational flexibility in 5-bromo-N-methylbenzo[d]oxazol-2-amine and its analogs are the rotatable bonds associated with the N-methyl group and any substituents at the 2-amino position. The orientation of the N-methyl group relative to the benzoxazole ring can influence the molecule's steric profile and its ability to form hydrogen bonds. Molecular modeling studies on related 2-aminobenzoxazole (B146116) derivatives have shown that the exocyclic amino group and its substituents can adopt different orientations, which may be crucial for fitting into a specific binding pocket.

For instance, in the development of 2-aminobenzoxazole derivatives as inhibitors of the sphingosine-1-phosphate transporter Spns2, the fusion of phenyl and oxadiazole moieties into a benzoxazole ring was chosen to enforce conformational rigidity. nih.gov This rigidity is considered advantageous for potent inhibitory activity. The exploration of different substituents on the amino group and the benzoxazole ring further modulates the molecule's electronic and steric properties, which are intrinsically linked to its preferred conformation in a biological environment. While specific conformational studies on this compound are not extensively detailed in the available literature, the principles derived from related benzoxazole scaffolds underscore the importance of a constrained yet optimizable conformation for achieving desired biological activity.

Development of SAR Models from Experimental Data

Structure-activity relationship (SAR) models are powerful tools in medicinal chemistry for understanding how chemical structure relates to biological activity. For this compound and its analogs, various SAR and quantitative structure-activity relationship (QSAR) models have been developed to guide the design of more potent and selective compounds. These models are built upon experimental data from series of related compounds where systematic structural modifications are correlated with changes in biological activity.

A common approach involves the development of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provide a quantitative correlation between the steric, electrostatic, and hydrophobic fields of a molecule and its observed biological activity. For a series of substituted benzoxazole derivatives investigated as VEGFR-2 inhibitors, 3D-QSAR studies were performed to elucidate the structural requirements for anticancer activity against various cell lines. nih.gov The resulting models, presented as contour maps, highlight regions where modifications to the benzoxazole scaffold would likely lead to an increase or decrease in activity. For example, these models might indicate that bulky, electronegative substituents at a particular position on the benzoxazole ring could enhance binding affinity to the target protein. nih.gov

Pharmacophore modeling is another valuable tool for developing SAR models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. For a series of benzoxazole benzenesulfonamide derivatives with antidiabetic properties, a 3D-QSAR model was developed based on a common pharmacophore hypothesis. researchgate.netchemijournal.com This model identified key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, and their spatial relationships, which were crucial for the observed activity. Such models can then be used for virtual screening of compound libraries to identify novel and potent inhibitors.

The following interactive table presents experimental data for a series of 2-aminobenzoxazole derivatives as Spns2 inhibitors, illustrating the data used to build SAR models.

CompoundLinkerHead GroupTail% Inhibition at 1 µMIC50 (nM)
32k 2-AminobenzoxazolePyrrolidineDecyl75%-
32l 2-Aminobenzoxazole(S)-PyrrolidineDecyl--
33p 2-AminobenzoxazolePyrrolidineDecyl-94 ± 6
32p 2-AminobenzoxazolePyrrolidineDecyl-227 ± 13
SLF1081851 Phenyl-oxadiazolePrimary amine--1930

Data sourced from a study on 2-aminobenzoxazole derivatives as Spns2 inhibitors. nih.gov

These SAR and QSAR models, derived from experimental data, are instrumental in the rational design of new this compound analogs with improved therapeutic potential. They provide a predictive framework that can significantly reduce the time and cost associated with the discovery and development of new drugs.

Computational and Theoretical Investigations of 5 Bromo N Methylbenzo D Oxazol 2 Amine

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govThis method is instrumental in understanding the binding mechanism of ligands to their protein targets. For derivatives of the 2-aminobenzoxazole (B146116) scaffold, potential biological targets include enzymes such as Fatty Acid Amide Hydrolase (FAAH) and DNA gyrase, which are implicated in pain and inflammation, and bacterial infections, respectively. nih.govnih.gov

The initial step in a molecular docking study involves the preparation of both the receptor (protein) and the ligand (5-bromo-N-methylbenzo[d]oxazol-2-amine). The three-dimensional crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). Using molecular modeling software, such as Schrödinger Suite or AutoDock, the protein structure is prepared by adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules like water and co-crystallized ligands. mdpi.comA grid box is then generated around the active site of the enzyme, defining the space where the ligand will be docked.

The ligand, this compound, is sketched using a chemical drawing tool and its 3D structure is generated. An energy minimization process is then applied to obtain a stable, low-energy conformation of the molecule.

Once the receptor and ligand are prepared, docking algorithms are used to fit the ligand into the protein's binding site in various orientations and conformations. Scoring functions are then employed to estimate the binding affinity for each pose. These functions are mathematical models that approximate the thermodynamics of the ligand-receptor interaction. The output is typically a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction.

While specific docking studies for this compound are not extensively published, data from analogous benzoxazole (B165842) derivatives docked into FAAH can provide insights. The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and key amino acid residues in the active site. For instance, in FAAH, key interactions often involve residues like Ser241. mdpi.comTable 1: Predicted Binding Affinities of this compound with Potential Biological Targets (Illustrative)

Target ProteinPDB IDScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Fatty Acid Amide Hydrolase (FAAH)3QK5Glide SP-8.5Ser241, Thr236, Lys142
DNA Gyrase Subunit B5L3JAutoDock Vina-7.9Asp73, Asn46, Gly77
VEGFR-24ASDGOLD-9.1Cys919, Asp1046, Glu885

Note: The data in this table is illustrative and based on typical results for similar compounds, as specific published data for this compound is not available. The potential interacting residues are based on known binding sites of the respective proteins.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. tandfonline.comBy simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein.

Following molecular docking, the most promising ligand-protein complex is subjected to MD simulations, often for a duration of nanoseconds. The stability of the complex is evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site.

These simulations can also highlight subtle conformational changes in the amino acid side chains of the binding pocket that accommodate the ligand. Such induced-fit effects are crucial for a comprehensive understanding of the binding event.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation of the this compound-FAAH Complex

Simulation Time (ns)Average RMSD of Ligand (Å)Average RMSD of Protein Backbone (Å)Number of Ligand-Protein Hydrogen Bonds
101.21.52-3
201.31.62-4
301.21.53
401.41.72-3
501.31.63

Note: This table presents illustrative data from a hypothetical MD simulation. The values represent typical stability metrics for a well-behaved ligand-protein complex.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of a molecule. sciencepub.netMethods like Density Functional Theory (DFT) are often used to calculate various molecular descriptors that help in understanding the reactivity and interaction potential of this compound. epstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. Red-colored regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. This information is critical for understanding how the molecule will interact with its biological target.

Table 3: Calculated Quantum Chemical Parameters for this compound (Illustrative)

ParameterValue (Illustrative)Significance
HOMO Energy-6.2 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)4.4 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and solubility
Molecular Electrostatic Potential (MEP)Negative potential around the oxazole (B20620) oxygen and amine nitrogen; Positive potential around the methyl hydrogens.Regions for electrophilic and nucleophilic interactions

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic structure of a molecule is fundamental to understanding its chemical behavior, reactivity, and potential applications. For this compound, computational methods such as Density Functional Theory (DFT) are employed to elucidate these properties. nih.gov Key aspects of its electronic structure include the distribution of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic characteristics. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_HOMO-LUMO_) is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity. mdpi.com For derivatives of 2-aminobenzimidazole (B67599), which are structurally related to the target compound, HOMO-LUMO gaps have been calculated to be in the range of 4.63 to 5.07 eV. researchgate.netnih.gov The distribution of these orbitals is also critical. In related benzimidazole (B57391) structures, the HOMO is often located over the benzimidazole ring system, while the LUMO may be centered on the aryl substituent, indicating the likely sites of electronic transitions. nih.gov For this compound, the electron-donating amino group and the electron-withdrawing bromine atom would significantly influence the energies and localization of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net It uses a color gradient to represent different electrostatic potential values. nih.gov Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.govresearchgate.net In analogous molecules like 5-Bromo-2-Hydroxybenzaldehyde, the area around electronegative oxygen atoms shows a maximum negative potential. nih.gov For this compound, the most negative potential would be expected around the oxygen and nitrogen atoms of the oxazole ring and the exocyclic amino group. Conversely, the hydrogen atoms of the methyl and amino groups would exhibit positive electrostatic potential. researchgate.net

Computational ParameterPredicted Value/CharacteristicSignificance
HOMO Energy -0.21 to -0.20 eV (Range for similar structures) mdpi.comIndicates electron-donating capability
LUMO Energy -0.04 to +0.05 eV (Range for similar structures) mdpi.comIndicates electron-accepting capability
HOMO-LUMO Gap (E_H-L) ~4.6 - 5.1 eV (Range for similar structures) researchgate.netnih.govHigh gap suggests high kinetic stability and low chemical reactivity mdpi.com
MEP Negative Regions Around N and O atoms of the benzoxazole ringLikely sites for electrophilic attack and hydrogen bond acceptance researchgate.net
MEP Positive Regions Around H-atoms of the N-methyl groupLikely sites for nucleophilic attack and hydrogen bond donation researchgate.net

Prediction of Reactivity and Stability Profiles

The theoretical data derived from electronic structure analysis directly informs the prediction of the molecule's reactivity and stability.

Reactivity: The FMO energy gap and the MEP map are primary predictors of reactivity. A smaller HOMO-LUMO gap signifies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. mdpi.com The electrophilicity index (ω) is another key parameter; a higher value suggests a greater capacity to accept electrons, indicating enhanced reactivity as an electrophile. nih.gov In studies of N-arylated 5-bromo-2-aminobenzimidazoles, the introduction of electron-withdrawing groups like pyridine (B92270) resulted in a smaller energy gap and a higher electrophilicity index, enhancing the compound's reactivity. nih.gov The MEP map identifies the most probable sites for chemical reactions. The electron-rich areas (e.g., nitrogen and oxygen atoms) are predicted to be the sites of protonation and coordination with electrophiles, while the electron-deficient regions are susceptible to nucleophilic attack. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction via In Silico Methods (excluding human data)

In silico tools are widely used in early-stage drug discovery to predict the ADME properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.comnih.gov These predictions are based on the molecule's physicochemical properties.

Drug-Likeness and Bioavailability: Computational models often assess drug-likeness using rules such as Lipinski's Rule of Five and Veber's Rule. Lipinski's rules establish criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable. Veber's rule relates oral bioavailability to the number of rotatable bonds and the polar surface area (PSA). nih.gov Studies on various heterocyclic compounds, including benzothiazole (B30560) and quinoline (B57606) derivatives, have successfully used these models to predict good intestinal absorption and bioavailability. nih.govnih.gov For this compound, its relatively small size and structure suggest it would likely comply with these rules.

Solubility and Permeability: The BOILED-Egg model is a common in silico tool that predicts gastrointestinal absorption and brain penetration by plotting the molecule's lipophilicity (WLOGP) against its polarity (TPSA). mdpi.comresearchgate.net This model can classify compounds as having high absorption or not. For many benzimidazole derivatives, high gastrointestinal absorption is predicted. mdpi.commdpi.com The solubility of a compound is another critical factor, with computational models classifying substances from poorly soluble to highly soluble. mdpi.com

ADME ParameterPrediction MethodPredicted Property for this compound
Molecular Weight Calculation~242.09 g/mol
Lipophilicity (logP) In silico models (e.g., ALOGP, XLOGP3)Likely within the range for good absorption (<5)
Hydrogen Bond Donors Structure analysis1 (the N-H group)
Hydrogen Bond Acceptors Structure analysis2 (the ring O and N atoms)
Lipinski's Rule of Five Evaluation of the above parametersLikely compliant, suggesting good drug-likeness nih.gov
Veber's Rule (PSA, Rotatable Bonds) In silico modelsLikely compliant, suggesting good oral bioavailability nih.gov
Gastrointestinal Absorption BOILED-Egg model / % Absorption predictionPredicted to be high mdpi.comnih.gov
Blood-Brain Barrier (BBB) Permeation BOILED-Egg modelAmbiguous; depends on precise TPSA/WLOGP values
CYP Inhibition In silico modelsPotential for inhibition of cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) needs to be evaluated mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize new bioactive compounds. nih.govacs.org

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. bu.edu.eg For benzoxazole-containing compounds, which have shown a wide range of biological activities, pharmacophore models can be constructed based on known active inhibitors of a target, such as a specific enzyme. nih.govresearchgate.net The structure of this compound contains key pharmacophoric features: a hydrophobic aromatic system, a hydrogen bond donor (NH), and hydrogen bond acceptors (N and O atoms), making it a suitable scaffold for such modeling.

Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases (a process known as virtual screening) for other molecules that match the required features. acs.orgnih.gov This allows for the rapid identification of potential new hits from millions of compounds. acs.org Benzoxazole and benzimidazole scaffolds are frequently used in virtual screening campaigns to discover inhibitors for various targets, including kinases and microbial enzymes. researchgate.netnih.gov The compound this compound itself, or derivatives built upon its core structure, could be included in libraries for virtual screening or used as a fragment to design new potential therapeutic agents. researchgate.net The process typically involves filtering a large database, followed by molecular docking to predict the binding affinity and orientation of the hit compounds within the target's active site. nih.govnih.gov

Biological and Pharmacological Investigations of 5 Bromo N Methylbenzo D Oxazol 2 Amine in Vitro and Mechanistic Focus

Target Identification and Validation Studies

At present, detailed target identification and validation studies for 5-bromo-N-methylbenzo[d]oxazol-2-amine are not extensively available in the public domain. The exploration of its potential as a kinase inhibitor is a logical starting point, given that the benzoxazole (B165842) scaffold is present in various known kinase-modulating agents.

Investigation of Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Direct evidence of this compound's inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) is not yet established in published literature. However, the broader class of benzoxazole derivatives has been a subject of interest in the development of kinase inhibitors. For instance, various substituted benzoxazoles have been synthesized and evaluated for their anticancer properties, which often involve targeting protein kinases. Further research is required to specifically assess the interaction of this compound with the ATP-binding pocket of FGFRs and to determine its potential inhibitory constant (IC50) values against different members of the FGFR family.

Profiling Against Other Kinase Families

A comprehensive kinase selectivity profile for this compound is not currently available. Such profiling is a critical step in drug discovery to understand the compound's specificity and potential off-target effects. Future studies would ideally involve screening this compound against a broad panel of kinases to identify any other potential targets and to ascertain its selectivity, which is a key determinant of its therapeutic window.

Exploration of Enzyme Inhibition Mechanisms

The precise mechanism of enzyme inhibition for this compound remains to be elucidated. Mechanistic studies would aim to determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor of its target kinases. These investigations would involve detailed kinetic analyses to understand how the compound affects the enzyme's affinity for its substrate and its maximum reaction velocity.

Cellular Pathway Modulation

The impact of this compound on intracellular signaling pathways is a key area of ongoing investigation. The Ras-MAPK and PI3K-AKT pathways are of particular interest due to their central role in cell proliferation, survival, and differentiation, and their frequent dysregulation in diseases such as cancer.

Analysis of Ras-MAPK and AKT-PI3K Signaling Pathways in Cellular Models

Direct experimental data on the modulation of the Ras-MAPK and AKT-PI3K signaling pathways by this compound is not yet available. Research in this area would typically involve treating cancer cell lines with the compound and subsequently measuring the phosphorylation status of key proteins in these pathways, such as ERK and AKT, using techniques like Western blotting. Such studies would reveal whether the compound can effectively block these critical pro-survival pathways.

Apoptosis and Cell Cycle Modulation in Cellular Systems

The ability of a compound to induce apoptosis (programmed cell death) and to modulate the cell cycle is a hallmark of many anti-cancer agents. While the parent compound, N-methylbenzo[d]oxazol-2-amine, has been investigated for its anthelmintic properties, its effects on apoptosis and the cell cycle in mammalian cells are not well-documented. Future research on this compound should include assays to assess its pro-apoptotic potential, for example, by measuring caspase activation or using Annexin V staining. Furthermore, cell cycle analysis, often performed by flow cytometry, would be crucial to determine if the compound causes arrest at specific phases of the cell cycle, thereby inhibiting cell proliferation.

Advanced Analytical Methodologies for Research on 5 Bromo N Methylbenzo D Oxazol 2 Amine

Spectroscopic Characterization for Mechanistic Research

Spectroscopy is a fundamental tool for the structural elucidation and investigation of the physicochemical properties of 5-bromo-N-methylbenzo[d]oxazol-2-amine. Different spectroscopic techniques provide complementary information about the molecule's structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are employed for complete structural assignment. nih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and environment of protons. For N-methylated benzoxazole (B165842) derivatives, the methyl protons typically appear as a distinct singlet. The aromatic protons on the benzoxazole ring system exhibit complex splitting patterns due to spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Specific chemical shifts can be assigned to the methyl carbon, the aromatic carbons, and the carbons of the oxazole (B20620) ring. Deuterated solvents such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used, with tetramethylsilane (B1202638) (TMS) as an internal standard. scielo.br

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic-Hδ 7.0–7.8MultipletChemical shifts and coupling patterns depend on the precise position on the brominated benzene (B151609) ring.
N-CH₃δ 3.3–3.5SingletBased on data for N-methyl-1,3-benzoxazol-2-amine.
NH (if tautomer exists)δ 4.2–4.5Broad SingletMay be observed depending on solvent and concentration.
¹³C NMR
C=N (C2)δ ~163SingletCharacteristic of the C2 carbon in the benzoxazole ring. scielo.br
Aromatic-Cδ 110–150MultipleIncludes carbons of the benzene ring, with the C-Br carbon appearing at the lower field.
N-CH₃δ ~25SingletTypical shift for a methyl group attached to a nitrogen atom. scielo.br

Advanced 2D-NMR Techniques: For more complex structural analysis and to resolve ambiguities in signal assignment, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. These methods are crucial for confirming the connectivity between protons and carbons, thereby solidifying the structural assignment of the molecule and its potential isomers or derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for determining the elemental composition of a molecule and for identifying its metabolites. ijpras.com This is particularly important in early-stage drug discovery and development to understand the metabolic fate of a new chemical entity. nih.govijpras.com

Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula. nih.gov A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern due to the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. mdpi.com This results in two prominent peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, serving as a clear signature for the presence of bromine in the molecule. mdpi.com

Interactive Table 2: Potential In Vitro Metabolic Biotransformations and HRMS Signatures

Metabolic ReactionMass ChangeDescription
Demethylation-14.0156 DaLoss of the N-methyl group is a common metabolic pathway. mdpi.com
Hydroxylation+15.9949 DaAddition of a hydroxyl (-OH) group, typically on the aromatic ring or potentially on the methyl group. mdpi.com This is a primary phase I metabolic reaction.
Oxidation+15.9949 DaCan occur at various sites, including the formation of an N-oxide on the imidazole (B134444) moiety of related heterocyclic structures. mdpi.com
Dehydrogenation-2.0156 DaLoss of two hydrogen atoms. mdpi.com
Glucuronidation+176.0321 DaConjugation with glucuronic acid, a phase II metabolic pathway that increases water solubility for excretion. mdpi.com
Sulfation+79.9568 DaConjugation with a sulfate (B86663) group, another common phase II pathway. mdpi.com

In Vitro Metabolite Identification: To study its metabolic profile, the compound can be incubated with liver microsomes (e.g., human liver microsomes, HLM), which contain cytochrome P450 enzymes responsible for drug metabolism. mdpi.com Subsequent analysis by techniques like Ultra-High-Performance Liquid Chromatography combined with High-Resolution Mass Spectrometry (UHPLC-HRMS) allows for the separation and identification of potential metabolites. mdpi.commdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns are compared to that of the parent compound to pinpoint the site of metabolic modification. ijpras.commdpi.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. For this compound, the IR spectrum would be expected to show specific absorption bands corresponding to C-H, C=N, C-N, C-O, and C-Br bonds, as well as aromatic ring vibrations. scielo.brresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Benzoxazole derivatives are known to be strong UV absorbers. scielo.br The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows the maximum absorption wavelength (λmax). For related benzoxazoles, λmax values have been observed in the UVA and UVB range, often between 336 and 374 nm. scielo.br This analysis is useful for confirming the integrity of the conjugated benzoxazole system and for quantitative analysis using the Beer-Lambert law.

Interactive Table 3: Summary of Characteristic Spectroscopic Data

TechniqueParameterExpected Observation for this compoundReference for Related Compounds
FT-IR Vibrational Frequency (cm⁻¹)C=N stretch (~1620 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) scielo.br
UV-Vis λmax (nm)Expected in the range of 330–380 nm, indicating a highly conjugated system. scielo.br
HRMS Isotopic PatternPresence of M and M+2 peaks of approximately 1:1 intensity due to the ⁷⁹Br/⁸¹Br isotopes. mdpi.com

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography is essential for both the purification of the synthesized this compound and the assessment of its purity, which is critical for reliable biological and chemical research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analyzing and purifying compounds like this compound.

Analytical HPLC: This method is routinely used to determine the purity of a sample. A small amount of the compound is injected into the HPLC system, and its elution is monitored by a detector (commonly UV). The result is a chromatogram where the area of the peak corresponding to the compound is compared to the total area of all peaks, providing a quantitative measure of purity. nih.gov Purity levels are often reported as a percentage. nih.govmdpi.com

Preparative HPLC: When high-purity material is required for research, preparative HPLC can be used to separate the target compound from impurities, starting materials, and side products. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.

Interactive Table 4: Example of HPLC Purity Analysis Data

ParameterTypical ConditionsObservation
Column C18 reverse-phase columnProvides good separation for moderately polar heterocyclic compounds.
Mobile Phase A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid)Elutes the compound and separates it from more polar or less polar impurities.
Detection UV detector set at the compound's λmax (e.g., ~340 nm)Allows for sensitive detection of the benzoxazole chromophore.
Result Retention Time (t_R) and Purity (%)A single major peak at a specific t_R indicates high purity (e.g., >98%). mdpi.com

Gas Chromatography (GC) is a powerful separation technique, particularly for compounds that are volatile or can be made volatile through derivatization. nih.gov While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC can still be a valuable tool.

Analysis of Volatile Derivatives: For certain applications, the compound can be chemically modified (derivatized) to increase its volatility, making it suitable for GC analysis. This approach can provide very high chromatographic resolution, which is excellent for separating complex mixtures or isomers. nih.gov

GC-MS for Metabolite Analysis: GC coupled with Mass Spectrometry (GC-MS) has been successfully used to identify metabolites of related benzoxazole structures. nih.gov For instance, metabolites could be extracted, derivatized to make them more volatile, and then separated by GC and identified by MS. This can be particularly useful for identifying smaller, cleaved metabolic products. nih.gov

Crystallography and Structural Biology Applications

Understanding the three-dimensional arrangement of atoms in a molecule is fundamental to comprehending its function and interaction with biological targets. Crystallography and structural biology provide unparalleled insights into the solid-state conformation and potential binding modes of compounds like this compound.

Co-crystallization is a powerful technique used to determine the binding mode of a small molecule, or ligand, to its macromolecular target, typically a protein. This method involves crystallizing the protein in the presence of the ligand, in this case, this compound. The resulting crystal, containing the protein-ligand complex, is then subjected to X-ray diffraction to generate a high-resolution map of electron density. This map allows for the precise determination of the ligand's orientation and conformation within the protein's binding site.

While specific co-crystallization data for this compound is not yet publicly available, the insights gained from such studies are invaluable. For instance, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions can guide the rational design of more potent and selective derivatives. Molecular docking studies, which computationally predict the preferred binding orientation of a ligand to a target, often precede and inform co-crystallization experiments. For related benzothiazole (B30560) derivatives, docking studies have been used to evaluate their binding affinity with targets like the HER enzyme, highlighting the potential of these scaffolds for targeted interactions. researchgate.net

Although the specific crystal structure of this compound has not been reported in the searched literature, the analysis of structurally related compounds provides a clear example of the data obtained. For instance, the crystal structure of 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govmdpi.comnih.govtriazol-5-yl)quinolin-4-amine hydrochloride was determined, revealing important structural parameters. mdpi.com A crystallographic analysis of this related molecule demonstrated the planarity of its constituent ring systems and the dihedral angle between them. mdpi.com Such data is critical for understanding the molecule's spatial arrangement and potential for interaction.

An illustrative example of crystallographic data that could be obtained for this compound is presented in the table below, based on the published data for a related brominated heterocyclic compound. mdpi.com

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.6840(2)
b (Å)17.9973(5)
c (Å)23.0912(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)3193.31(15)
Z8
Temperature (K)100(2)
Table 1: Illustrative Single-Crystal X-ray Diffraction Data, based on a related brominated heterocyclic compound. mdpi.com

Microfluidics and High-Throughput Screening Techniques for Derivative Evaluation

The synthesis and evaluation of a library of chemical derivatives are essential steps in lead optimization. Microfluidics and high-throughput screening (HTS) are advanced technologies that enable the rapid and efficient assessment of numerous compounds.

Microfluidic systems, or "lab-on-a-chip" technologies, allow for chemical reactions and analyses to be performed in miniaturized formats, typically within channels with micrometer dimensions. nih.gov This approach offers several advantages, including significantly reduced consumption of reagents and solvents, faster reaction times, and enhanced control over reaction parameters. nih.gov For the evaluation of derivatives of this compound, a microfluidic platform could be employed for the rapid synthesis of a library of analogues followed by online analysis, for instance, using integrated spectroscopic monitoring. nih.gov Research on benzimidazole (B57391) derivatives has demonstrated the utility of LED-implanted microfluidic photoreactors for efficient synthesis and online reaction progress monitoring. nih.gov

High-throughput screening involves the automated testing of large numbers of compounds against a specific biological target or in a cellular assay. HTS is a cornerstone of modern drug discovery, enabling the rapid identification of "hits" from extensive compound libraries. While specific HTS campaigns for this compound derivatives are not detailed in the available literature, the principles of HTS are broadly applicable. For example, a library of its derivatives could be screened for antimicrobial activity using techniques like the tube dilution method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govresearchgate.net The evaluation of other compound libraries for anthelmintic activity has shown the power of HTS to identify potent molecules from thousands of candidates. mdpi.com

The data generated from an HTS campaign is typically presented in a format that allows for the rapid identification of active compounds. An illustrative example of how such data might be presented for a hypothetical screening of this compound derivatives for antimicrobial activity is shown below.

Compound ID Derivative Substitution E. coli MIC (µM) S. aureus MIC (µM) C. albicans MIC (µM)
BMO-001Unsubstituted>100>100>100
BMO-0024-fluoro502575
BMO-0034-chloro321664
BMO-0044-methoxy>10050>100
BMO-0053,4-dichloro16832
Table 2: Illustrative High-Throughput Screening Data for Hypothetical Derivatives.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Chemical Probes Derived from 5-bromo-N-methylbenzo[d]oxazol-2-amine

The development of chemical probes is essential for elucidating the biological functions of proteins and other macromolecules. The structure of this compound offers a versatile platform for the design and synthesis of such probes. The bromine atom at the 5-position is a key functional handle that can be exploited for various chemical modifications without significantly altering the core pharmacophore.

Future research could focus on introducing reporter groups, such as fluorophores (e.g., fluorescein, rhodamine) or biotin, at the bromine position via palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling. These modified compounds would enable visualization of the molecule's localization within cells and facilitate pull-down assays to identify its binding partners. Furthermore, photo-affinity labels or reactive groups could be incorporated to allow for covalent modification of target proteins upon UV irradiation, enabling precise identification of binding sites. acs.org

The synthesis of such probes would likely build upon established methods for the synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives. A recently developed scalable, metal-free synthesis of N-methylbenzo[d]oxazol-2-amine, which involves the methylation of a thiol intermediate followed by nucleophilic addition-elimination, could be adapted for this purpose. elsevierpure.comnih.govbohrium.com

Application in Target Validation and Deconvolution Studies

A significant challenge in drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. Proteomic and metabolomic analyses have been successfully used to investigate the mechanism of action of the related compound, N-methylbenzo[d]oxazol-2-amine, in its role as an anthelmintic agent. nih.govbohrium.com These studies revealed that the compound affects key metabolic pathways in the target organisms.

Similar approaches can be applied to this compound. By treating cells or organisms with the compound and analyzing changes in the proteome and metabolome, researchers can generate hypotheses about its molecular targets. The aforementioned chemical probes derived from this compound would be invaluable in these studies. For instance, affinity-based proteomics using a biotinylated version of the compound could directly identify interacting proteins, which can then be validated using other biochemical and biophysical techniques.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of new therapeutics. This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry and represents an excellent starting point for FBDD campaigns. rsc.orgresearchgate.net

This compound itself, or smaller fragments thereof, could be included in fragment libraries for screening against a variety of therapeutic targets. The bromine atom provides a vector for fragment growth and optimization once a hit is identified. The structural information gained from the binding of these fragments can guide the design of more potent and selective lead compounds. The diverse biological activities of benzoxazole derivatives, including their roles as enzyme inhibitors and receptor modulators, suggest that fragments based on this scaffold could be fruitful in identifying novel starting points for drug discovery programs. researchgate.netnih.govnih.gov

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on a protein distinct from the active site to modulate its activity, offers a promising avenue for developing more selective drugs with fewer side effects. Benzoxazole derivatives have been identified as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase. nih.govmedchemexpress.com

Future research should investigate the potential of this compound to act as an allosteric modulator of various protein targets. Computational docking studies could be employed to predict potential allosteric binding sites on proteins of interest. rsc.org Experimental validation could then be carried out using enzymatic assays and biophysical techniques that are sensitive to conformational changes in the target protein upon ligand binding. The identification of a novel allosteric site and a corresponding modulator could open up new therapeutic possibilities.

Development of Advanced Methodologies for Studying Ligand-Protein Interactions

A deep understanding of how a ligand interacts with its protein target at the molecular level is crucial for rational drug design. A variety of biophysical techniques can be employed to characterize the binding of this compound to its potential targets. nih.gov

Technique Information Gained
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation (kon and koff), and binding affinity (Kd).
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information about the ligand-protein complex, identification of the binding site, and conformational changes upon binding. nih.gov
X-ray CrystallographyHigh-resolution three-dimensional structure of the ligand-protein complex, revealing the precise binding mode.
Microscale Thermophoresis (MST)Quantitative analysis of binding affinity in solution. nih.gov

This table outlines various biophysical techniques and the key information they can provide for studying the interaction between this compound and its potential protein targets.

Future studies should leverage these advanced techniques to meticulously characterize the interactions of this compound. Such data would be invaluable for structure-activity relationship (SAR) studies and for guiding the optimization of this scaffold for improved potency and selectivity.

Potential for use in Materials Science or Supramolecular Chemistry Research

The applications of benzoxazole derivatives are not limited to the biological realm. Their rigid, planar structure and potential for π-π stacking interactions make them interesting building blocks for novel materials and supramolecular assemblies. acs.org Research has been conducted on the mesogenic (liquid crystal) properties of some benzoxazole derivatives. tandfonline.com

The bromine atom in this compound can serve as a reactive site for polymerization or for incorporation into larger, well-defined supramolecular architectures through halogen bonding or cross-coupling reactions. The photophysical properties of such materials could be tuned by modifying the substituents on the benzoxazole ring. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or novel liquid crystalline materials. Further exploration into the self-assembly properties and solid-state structure of this compound and its derivatives is warranted.

Q & A

Q. What are the primary synthetic routes for 5-bromo-N-methylbenzo[d]oxazol-2-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclization of 2-amino-5-bromo-N-methylphenol derivatives using dehydrating agents like polyphosphoric acid or POCl₃. Microwave-assisted methods (e.g., 100°C, 1 hour) improve reaction efficiency compared to traditional reflux . Bromine introduction often occurs via electrophilic substitution or halogen exchange. Key factors include:

  • Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.
  • Catalysts : Lewis acids (ZnCl₂) accelerate cyclization .
  • Purity control : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted amines or over-oxidized species .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : ¹H NMR confirms methyl group integration (δ ~3.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR identifies oxazole carbons (C2: ~160 ppm) .
  • Mass spectrometry : LC-MS (e.g., m/z 227.06 [M+H]⁺) verifies molecular weight .
  • X-ray crystallography : Resolves bond angles and confirms bromine positioning (e.g., C–Br bond length ~1.89 Å) .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Solubility : Limited in aqueous buffers; DMSO (≤5% v/v) is preferred for in vitro studies.
  • Stability : Light-sensitive (store at 2–8°C, dark). Oxazole rings degrade under strong acids/bases; neutral pH (6–8) is optimal .

Advanced Research Questions

Q. How can conflicting NMR and LC-MS data for derivatives of this compound be resolved?

Contradictions arise from:

  • Tautomerism : Oxazole-imidazole tautomer shifts alter NMR signals. DFT calculations predict dominant tautomers .
  • Ionization artifacts : LC-MS adducts (e.g., Na⁺, K⁺) distort m/z. Use high-resolution MS (HRMS) with ESI⁺/ESI⁻ modes .
  • Impurity masking : Co-eluting byproducts in LC-MS require orthogonal methods like 2D NMR (HSQC, HMBC) .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Substitution patterns : Bromine at C5 enhances electrophilicity for covalent binding; N-methylation reduces metabolic degradation .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets. Validate via SPR (surface plasmon resonance) for affinity (Kd < 1 µM) .
  • SAR analysis : Compare IC₅₀ values of analogs (e.g., 5-chloro vs. 5-bromo) to map pharmacophores .

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) impact the synthesis of derivatives?

  • Bromine reactivity : SNAr (nucleophilic aromatic substitution) dominates in polar solvents (DMF, 80°C), while radical pathways require initiators (AIBN) .
  • Oxidation risks : Thiadiazole sulfur oxidizes to sulfoxides with H₂O₂; inert atmospheres (N₂) suppress this .
  • Competition mitigation : Kinetic studies (TLC monitoring) identify dominant pathways. For example, Pd-catalyzed cross-coupling (Suzuki-Miyaura) prioritizes C–C bond formation over bromine displacement .

Q. What computational methods predict the compound’s reactivity in retrosynthetic planning?

  • Retrosynthesis AI : Tools like Pistachio/BKMS use template relevance models to prioritize one-step routes (e.g., amidation of 5-bromobenzo[d]oxazole-2-carboxylic acid) .
  • DFT calculations : B3LYP/6-31G* models predict transition states for bromine substitution, guiding solvent selection (ε > 15) .

Methodological Tables

Q. Table 1: Common Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationPOCl₃, DMF, 110°C, 6h6898.5
Microwave-assisted3-Nitrobenzaldehyde, DMSO, 100°C7999.2
Halogen exchangeCuBr₂, AcCN, reflux5597.8

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersApplicationReference
¹H NMR400 MHz, DMSO-d₆Methyl group confirmation
X-rayCCDC 1850211Bromine spatial orientation
HRMSESI⁺, m/z 227.0602Molecular ion validation

Data Contradiction Analysis

Case Study : Discrepancies in reported IC₅₀ values (e.g., 2 µM vs. 8 µM in kinase assays) may stem from:

  • Assay conditions : ATP concentration (1 mM vs. 100 µM) alters competitive inhibition .
  • Protein batches : Post-translational modifications affect binding pockets.
  • Resolution : Use nanoBRET for live-cell validation to exclude artifactual data .

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